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Compound of Interest

Compound Name: Fmoc-L-Val-OH-13C5,15N

Cat. No.: B12055985 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

The stable isotope-labeled amino acid, Fmoc-L-Val-OH-13C5,15N, has emerged as an

indispensable tool in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. Its site-

specific incorporation into peptides and proteins offers a powerful strategy to unravel complex

biological processes at an atomic level. These application notes provide a comprehensive

overview of its utility, from simplifying complex spectra to enabling advanced structural and

dynamic studies crucial for drug discovery and development.

Core Applications in Biomolecular NMR
The primary application of Fmoc-L-Val-OH-13C5,15N lies in its use during Solid-Phase

Peptide Synthesis (SPPS). The strategic placement of a 13C and 15N-labeled valine residue

within a peptide or protein allows researchers to overcome common challenges in NMR

spectroscopy, particularly for larger biomolecules that produce congested and overlapping

spectra.[1]

Key applications include:

Spectral Simplification and Resonance Assignment: The introduction of isotopic labels at a

specific valine residue "turns on" NMR signals at that site, making them readily

distinguishable in otherwise crowded spectral regions.[1] This greatly simplifies the process
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of assigning specific NMR resonances to their corresponding atoms in the molecule, a

critical first step for any detailed NMR study.[2]

Protein Structure Determination: The 13C and 15N labels serve as sensitive probes for a

variety of NMR experiments that provide structural restraints.[3] These experiments measure

through-bond and through-space interactions involving the labeled nuclei, providing crucial

distance and dihedral angle information for calculating the three-dimensional structure of the

biomolecule.

Investigation of Molecular Dynamics and Interactions: Isotope labels are invaluable for

studying the flexibility and conformational changes of proteins, as well as their interactions

with other molecules such as drug candidates.[4] NMR relaxation experiments performed on

the labeled site can provide insights into molecular motions on a wide range of timescales.

Quantitative Proteomics: While primarily an NMR tool, peptides synthesized with Fmoc-L-
Val-OH-13C5,15N can also serve as internal standards for accurate quantification in mass

spectrometry-based proteomics.[5][6]

Quantitative Data Summary
The use of Fmoc-L-Val-OH-13C5,15N provides distinct and measurable signals in NMR

spectra. The following table summarizes typical chemical shift ranges for the labeled nuclei in a

polypeptide chain, which are essential for identifying the labeled valine residue.
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Nucleus
Chemical Shift Range
(ppm)

Notes

15N (backbone) 110 - 130

The amide nitrogen chemical

shift is highly sensitive to the

local secondary structure.

13Cα 55 - 65

The alpha-carbon chemical

shift is also indicative of the

secondary structure.

13Cβ 30 - 40

The beta-carbon chemical shift

is characteristic of the valine

side chain.

13Cγ1, 13Cγ2 18 - 25

The two methyl carbon

chemical shifts can be distinct

depending on the local

environment.

13CO (carbonyl) 170 - 180

The backbone carbonyl carbon

chemical shift is sensitive to

hydrogen bonding.

Note: These are typical ranges and can vary depending on the specific chemical environment

within the protein.

Experimental Protocols
Protocol 1: Site-Specific Incorporation of Fmoc-L-Val-
OH-13C5,15N via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a peptide with the

site-specific incorporation of the labeled valine.

Materials:

Fmoc-Rink Amide resin
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Fmoc-L-Val-OH-13C5,15N

Other required Fmoc-protected amino acids

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Piperidine solution (20% in DMF)

Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure® (or

Hydroxybenzotriazole - HOBt)

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

Cold diethyl ether

Peptide synthesis vessel

Shaker

Procedure:

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the peptide

synthesis vessel.

Fmoc Deprotection:

Drain the DMF.

Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.

Drain the solution.

Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.

Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Amino Acid Coupling (Unlabeled Amino Acids):
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Dissolve 4 equivalents of the desired Fmoc-amino acid and 4 equivalents of OxymaPure®

in DMF.

Add 4 equivalents of DIC to the amino acid solution and pre-activate for 2-5 minutes.

Add the activated amino acid solution to the resin and shake for 1-2 hours at room

temperature.

Perform a Kaiser test to ensure complete coupling. If the test is positive (indicating free

amines), repeat the coupling step.

Wash the resin with DMF (3 times) and DCM (3 times).

Site-Specific Isotopic Labeling with Fmoc-L-Val-OH-13C5,15N: Follow the same procedure

as in step 3, but use Fmoc-L-Val-OH-13C5,15N as the amino acid to be coupled.

Repeat Deprotection and Coupling Cycles: Repeat steps 2 and 3 for each subsequent amino

acid in the peptide sequence.

Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection

step as described in step 2.

Cleavage and Deprotection:

Wash the resin with DCM and dry it under vacuum.

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

Filter the resin and collect the filtrate containing the peptide.

Peptide Precipitation and Purification:

Precipitate the peptide by adding cold diethyl ether to the filtrate.

Centrifuge to pellet the peptide and decant the ether.

Wash the peptide pellet with cold diethyl ether.

Dry the peptide pellet under vacuum.
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Purify the crude peptide using reverse-phase high-performance liquid chromatography

(RP-HPLC).

Confirm the identity and isotopic incorporation of the peptide by mass spectrometry.

Protocol 2: Preparation of an Isotopically Labeled
Peptide Sample for NMR Spectroscopy
Materials:

Purified, isotopically labeled peptide

NMR buffer (e.g., 20 mM Phosphate buffer, 50 mM NaCl, pH 6.5, in 90% H₂O/10% D₂O)

NMR tubes

Procedure:

Sample Concentration: Dissolve the purified labeled peptide in the NMR buffer to a final

concentration of 0.3-5 mM. The optimal concentration will depend on the size of the peptide

and the specific NMR experiments to be performed.

pH Adjustment: Carefully adjust the pH of the sample to the desired value using small

aliquots of dilute acid or base.

Transfer to NMR Tube: Transfer the final sample solution to a clean, high-quality NMR tube.

Equilibration: Allow the sample to equilibrate at the desired temperature inside the NMR

spectrometer before starting any experiments.
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Resin Preparation
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Caption: Workflow for solid-phase peptide synthesis with site-specific isotopic labeling.
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Caption: Logical flow from labeled amino acid to biomolecular NMR applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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